molecular formula C8H2BrF5N2 B12842837 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12842837
M. Wt: 301.01 g/mol
InChI Key: ZGTIUPZZQUHELX-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogen-rich benzimidazole derivative characterized by bromo (Br) and difluoro (F) substitutions at positions 4, 5, and 6, along with a trifluoromethyl (-CF₃) group at position 2. This compound belongs to a class of molecules widely studied for their biological activity, particularly in antiparasitic applications, due to their structural similarity to clinically used benzimidazoles like albendazole and mebendazole .

Properties

Molecular Formula

C8H2BrF5N2

Molecular Weight

301.01 g/mol

IUPAC Name

6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H2BrF5N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16)

InChI Key

ZGTIUPZZQUHELX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles.

Scientific Research Applications

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorination Patterns : The tetrafluoro analog (C4–C7 fluorinated) exhibits optimized structural overlap with crystallized forms, suggesting fluorination enhances conformational stability . The difluoro substitution in the target compound may balance electronic effects and steric bulk compared to highly fluorinated analogs.

Key Observations :

  • Halogen Position : Chlorine at C5 (compound 60) confers exceptional potency (IC₅₀ = 0.042 µM), likely due to optimal steric and electronic interactions with parasitic tubulin . The target compound’s bromo at C6 and difluoro at C4/C5 may modulate binding affinity differently.
  • Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and hydrophobic interactions across analogs, a feature retained in the target compound .

Physical and Computational Properties

Data from dichloro and tetrafluoro analogs provide indirect insights:

Property 6-Bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole 4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole
Density (g/cm³) 1.979 N/A
Boiling Point (°C) 392.9 N/A
Computed RMSD (Å) N/A 0.12 (B3LYP optimization)
Electronic Energy (kcal/mol) N/A -1,254,312

Key Observations :

  • Dichloro Analog : Higher density and boiling point compared to the difluoro target, likely due to Cl’s larger atomic radius and polarizability .
  • Computational Stability : The tetrafluoro analog’s low RMSD (0.12 Å) indicates strong agreement between optimized and crystallized structures, suggesting fluorination enhances structural predictability .

Biological Activity

6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative known for its diverse biological activities. The compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its potential as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by data tables and relevant case studies.

  • Molecular Formula : C8H2BrF5N2
  • Molecular Weight : 301.01 g/mol
  • CAS Number : 1980033-94-0
PropertyValue
IUPAC Name6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
InChI KeyZGTIUPZZQUHELX-UHFFFAOYSA-N
Canonical SMILESC1=C2C(=C(C(=C1Br)F)F)N=C(N2)C(F)(F)F

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study focused on various fluoro-benzimidazole derivatives found that compounds structurally similar to 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole demonstrated potent activity against a range of pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

In vitro tests were conducted against several strains of bacteria, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentrations (MIC) for related compounds ranged from 0.49 to 0.98 µg/mL against E. coli strains, indicating strong antimicrobial potential .

PathogenMIC (µg/mL)
E. coli O157:H70.49
E. coli ATCC 87390.98
Salmonella typhimurium ATCC 13311<1.00

Anticancer Activity

The benzimidazole scaffold has been widely studied for its anticancer properties. The compound’s ability to interact with biological targets such as enzymes involved in cell proliferation and apoptosis has been highlighted in various studies.

The mechanism of action involves binding to specific enzymes and receptors, influencing their activity. For instance, docking studies suggest that benzimidazole derivatives can effectively bind to phosphofructokinase-2, an enzyme critical in cancer metabolism .

Biochemical Interactions

Benzimidazoles are known to form hydrogen bonds and participate in π-π interactions with biological macromolecules. These interactions contribute to their pharmacological effects and make them suitable candidates for drug development.

Research Findings

A comparative analysis of benzimidazole derivatives revealed that those with fluorinated substituents exhibited enhanced biological activity due to increased lipophilicity and stability .

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